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molecular formula C11H17N3O B3748783 1-(2-Dimethylaminoethyl)-3-phenylurea CAS No. 14569-77-8

1-(2-Dimethylaminoethyl)-3-phenylurea

Cat. No. B3748783
M. Wt: 207.27 g/mol
InChI Key: ZXMKJJBVCQPHGU-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

88 g of dimethylaminoethylamine are dissolved in 500 l of toluene and then 119 g of phenyl isocyanate are added dropwise in the course of 10 minutes, whereupon the temperature rises to 97° C. The mixture is refluxed for 4 hours. On cooling, the product crystallises and is filtered with suction. The moist product is recrystallised from 1000 ml of ethyl acetate. Yield: 135 g (65.1%); m.p. 141°-142° C.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
500 L
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][NH2:6])[CH3:3].[C:7]1([N:13]=[C:14]=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[C:7]1([NH:13][C:14]([NH:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CN(C)CCN
Name
Quantity
500 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 97° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product crystallises
FILTRATION
Type
FILTRATION
Details
is filtered with suction
CUSTOM
Type
CUSTOM
Details
The moist product is recrystallised from 1000 ml of ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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